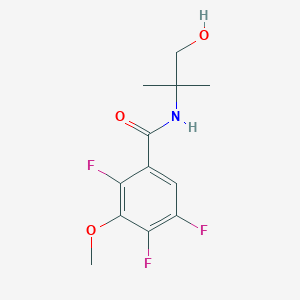
2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide is a chemical compound with the molecular formula C11H12F3NO2. It is known for its unique structure, which includes trifluoromethyl groups and a methoxybenzamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide typically involves the reaction of 2,4,5-trifluorobenzoic acid with 1-hydroxy-2-methylpropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,4,5-trifluoro-N-(2-oxopropyl)-3-methoxybenzamide.
Reduction: Formation of 2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, while the methoxybenzamide moiety contributes to its overall stability and solubility. The compound can modulate various biochemical pathways, making it a valuable tool in research.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
- 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide
- 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide
Uniqueness
2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide stands out due to the specific positioning of the methoxy group on the benzamide ring, which can influence its reactivity and interaction with biological targets. This unique structure makes it a compound of interest in various research applications.
Propiedades
Número CAS |
865246-27-1 |
|---|---|
Fórmula molecular |
C12H14F3NO3 |
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C12H14F3NO3/c1-12(2,5-17)16-11(18)6-4-7(13)9(15)10(19-3)8(6)14/h4,17H,5H2,1-3H3,(H,16,18) |
Clave InChI |
FRANJBNLKUKIRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)NC(=O)C1=CC(=C(C(=C1F)OC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















